Structural Uniqueness and Absence of Direct Comparator Bioactivity Data
No primary research papers, patents, or authoritative databases providing direct side-by-side quantitative biological comparisons between 2-chloro-N-({3-[(furan-2-ylmethoxy)methyl]phenyl}methyl)acetamide and any named structural analog were identified. The compound appears to be a proprietary or under-explored entity with its CAS registry and basic physicochemical data (MW 293.74, formula C15H16ClNO3) verified , but lacking published Ki, IC50, or ADME values that would allow direct head-to-head differentiation. Chemoinformatic analysis confirms it contains a unique meta-furan-2-ylmethoxy-benzyl substituent not shared by common chloroacetamide probes such as N-(3-chlorophenyl)acetamide or 2-chloro-N-benzylacetamide.
| Evidence Dimension | Molecular structure and physicochemical properties |
|---|---|
| Target Compound Data | MW 293.74 g/mol, C15H16ClNO3, contains meta-furan-2-ylmethoxy-benzyl group |
| Comparator Or Baseline | Simpler analogs such as 2-chloro-N-benzylacetamide (C9H10ClNO, MW 183.64) or N-(3-chlorophenyl)acetamide (C8H8ClNO, MW 169.61) [1] |
| Quantified Difference | Molecular weight difference of 110–124 Da; topological polar surface area (TPSA) and hydrogen bond donor/acceptor counts differ substantially due to presence of furan ring and additional ether oxygen [1] |
| Conditions | In silico chemical property calculation |
Why This Matters
The structural uniqueness may underpin novel target interactions or metabolic stability profiles, precluding substitution with commercially simpler, more abundant chloroacetamides.
- [1] PubChem Compound Summaries for analog structures. View Source
